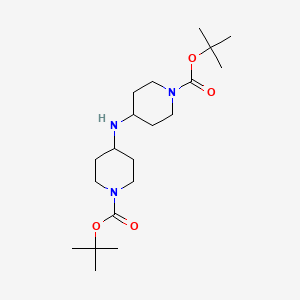

di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate

Übersicht

Beschreibung

Di-tert-butyl 4,4’-Azanediyldipiperidine-1-carboxylate is a chemical compound with the molecular formula C20H37N3O4 . It is also known as DIBAL-H and is commonly used as a reducing reagent in organic chemistry.

Molecular Structure Analysis

The InChI code for this compound is1S/C20H37N3O4/c1-19(2,3)26-17(24)22-11-7-15(8-12-22)21-16-9-13-23(14-10-16)18(25)27-20(4,5)6/h15-16,21H,7-14H2,1-6H3 . This indicates that the compound has a complex structure involving multiple nitrogen, oxygen, and carbon atoms. Physical And Chemical Properties Analysis

Di-tert-butyl 4,4’-Azanediyldipiperidine-1-carboxylate is a light yellow solid . It has a molecular weight of 383.53 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

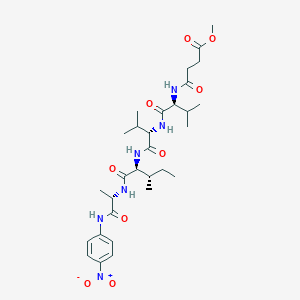

Mild and Efficient One-Pot Curtius Rearrangement

Lebel and Leogane (2005) developed a one-pot method for synthesizing Boc-protected amines through a Curtius rearrangement process. This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The process is facilitated by tetrabutylammonium bromide and zinc(II) triflate, leading to tert-butyl carbamate at low temperatures. This procedure is applicable to a wide range of substrates, including malonate derivatives, thereby enabling access to protected amino acids with high yield Lebel & Leogane, 2005.

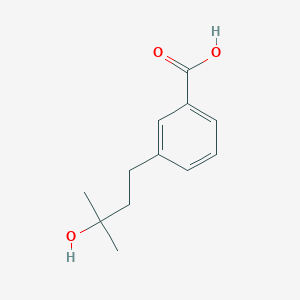

Synthesis of Cyclic Amino Acid Esters

Moriguchi et al. (2014) synthesized the cyclic amino acid ester tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This process involved intramolecular lactonization, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound exemplifies the structural intricacy achievable with di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate derivatives Moriguchi et al., 2014.

Lithiation and Reactions of Cyclopropanecarboxylates

Häner et al. (1986) demonstrated the lithiation of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, followed by reactions with various electrophiles. This method provides a pathway for synthesizing α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols Häner, Maetzke, & Seebach, 1986.

Iridium-catalyzed Alkylation of Acetates

Iuchi, Obora, and Ishii (2010) reported the iridium-catalyzed alkylation of acetates with primary alcohols and diols using tert-BuOK and IrCl(cod). This method highlights the utility of di-tert-butyl dicarbonate derivatives in synthesizing carboxylates from alcohols, presenting a direct route to valuable raw materials in organic chemistry Iuchi, Obora, & Ishii, 2010.

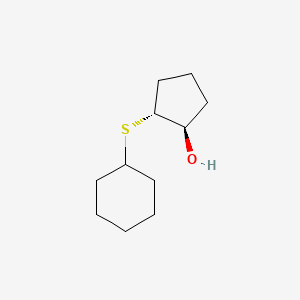

Stereoselective Synthesis of Piperidine Derivatives

Moskalenko and Boev (2014) synthesized tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This research demonstrates the versatility of this compound in synthesizing complex molecular architectures with high stereoselectivity Moskalenko & Boev, 2014.

Wirkmechanismus

The mechanism of action for this compound is not explicitly mentioned in the search results. As a reducing reagent, it likely donates electrons to other compounds in chemical reactions.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O4/c1-19(2,3)26-17(24)22-11-7-15(8-12-22)21-16-9-13-23(14-10-16)18(25)27-20(4,5)6/h15-16,21H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTLPBVIJGCDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

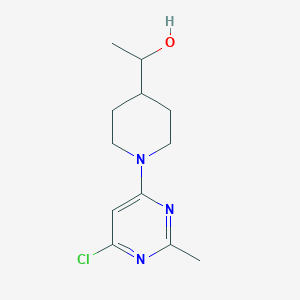

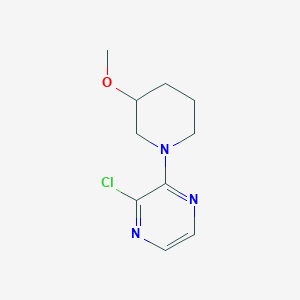

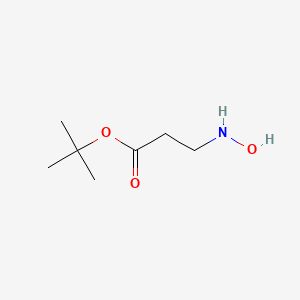

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)

![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)

![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)

![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)